molecular formula C11H25O3P B14629876 Bis(2,2-dimethylpropyl) methylphosphonate CAS No. 53803-21-7

Bis(2,2-dimethylpropyl) methylphosphonate

Cat. No.: B14629876
CAS No.: 53803-21-7
M. Wt: 236.29 g/mol
InChI Key: RIMZMKHYSXSCLZ-UHFFFAOYSA-N
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Description

Bis(2,2-dimethylpropyl) methylphosphonate is an organophosphorus compound with the chemical formula C13H29O3P. This compound is part of the phosphonate family, which is characterized by the presence of a phosphonic acid ester group. It is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2,2-dimethylpropyl) methylphosphonate typically involves the esterification of phosphonic acid derivatives. One common method is the microwave-assisted alkylation of phosphonic ester-acid derivatives. This method involves the reaction of phosphonic acids with alcohols in the presence of a catalyst, such as triethylamine, under microwave irradiation at 135°C . This process is efficient and yields high-purity products.

Industrial Production Methods

Industrial production of this compound often employs similar esterification techniques but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(2,2-dimethylpropyl) methylphosphonate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while reduction can produce phosphine derivatives.

Scientific Research Applications

Bis(2,2-dimethylpropyl) methylphosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis(2,2-dimethylpropyl) methylphosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This compound can also interact with cellular membranes, affecting their stability and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2,2-dimethylpropyl) methylphosphonate is unique due to its bulky alkyl groups, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where steric hindrance is a factor, such as in enzyme inhibition studies and the development of flame retardants .

Properties

CAS No.

53803-21-7

Molecular Formula

C11H25O3P

Molecular Weight

236.29 g/mol

IUPAC Name

1-[2,2-dimethylpropoxy(methyl)phosphoryl]oxy-2,2-dimethylpropane

InChI

InChI=1S/C11H25O3P/c1-10(2,3)8-13-15(7,12)14-9-11(4,5)6/h8-9H2,1-7H3

InChI Key

RIMZMKHYSXSCLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COP(=O)(C)OCC(C)(C)C

Origin of Product

United States

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